molecular formula C16H24 B8455751 1,1,4,4,5,7-Hexamethyl-1,2,3,4-tetrahydronaphthalene CAS No. 94374-39-7

1,1,4,4,5,7-Hexamethyl-1,2,3,4-tetrahydronaphthalene

Cat. No. B8455751
M. Wt: 216.36 g/mol
InChI Key: HGSBXPQBJIXXAZ-UHFFFAOYSA-N
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Patent
US05292719

Procedure details

The starting material 1,1,4,4,5,7-hexamethyl-1,2,3,4-tetrahydronaphthalene is prepared by substantially following the procedures of Fehr et al., U.S. Pat. No. 5,162,588. Specifically, in a 1 liter three-neck flask, equipped with a mechanical stirrer and kept under nitrogen, 150.0 g of methallyl chloride are slowly (2 hrs) added to a mixture of meta-xylene (490.9 g) and H2SO4 (30.0 g), while the temperature is maintained at 20° C. After 3 hrs, the H2SO4 is decanted and the organic phase is washed with, in succession, water, an aqueous solution saturated with NaHCO3, and an aqueous solution saturated with NaCl. The excess of meta-xylene is recovered through distillation, and the residue is distilled. A mixture of two isomers, 1-(2-chloro-1,1-dimethylethyl)-2,4-dimethylbenzene and 1-(2-chloro-1,1-dimethylethyl)-3,5-dimethylbenzene, is obtained.
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
490.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[C:2](=[CH2:4])[CH3:3].OS(O)(=O)=O.[C:11]1([CH3:18])[CH:16]=[CH:15][CH:14]=[C:13]([CH3:17])[CH:12]=1>>[CH3:3][C:2]1([CH3:4])[C:15]2[C:16](=[C:11]([CH3:18])[CH:12]=[C:13]([CH3:17])[CH:14]=2)[C:2]([CH3:4])([CH3:3])[CH2:1][CH2:1]1

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
C(C(C)=C)Cl
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
490.9 g
Type
reactant
Smiles
C1(=CC(=CC=C1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Specifically, in a 1 liter three-neck flask, equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
(2 hrs)
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the H2SO4 is decanted
WASH
Type
WASH
Details
the organic phase is washed with, in succession, water
DISTILLATION
Type
DISTILLATION
Details
The excess of meta-xylene is recovered through distillation
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled
ADDITION
Type
ADDITION
Details
A mixture of two isomers, 1-(2-chloro-1,1-dimethylethyl)-2,4-dimethylbenzene and 1-(2-chloro-1,1-dimethylethyl)-3,5-dimethylbenzene
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1(CCC(C2=C(C=C(C=C12)C)C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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